molecular formula C23H26N2O5 B3238075 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid CAS No. 139881-77-9

2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid

Cat. No. B3238075
M. Wt: 410.5 g/mol
InChI Key: RVZDLBMKWJAFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a complex structure with a fluorene core, methoxy groups, carbonyl groups, and amino groups . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a fluorene core, methoxy groups, carbonyl groups, and amino groups . The InChI code for this compound is provided in the description .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 341.36 . The storage temperature is recommended to be between 2-8°C . The boiling point is 602.6°C at 760 mmHg .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-22(2,19(26)24-23(3,4)20(27)28)25-21(29)30-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZDLBMKWJAFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid
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2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid
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2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid
Reactant of Route 4
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2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid
Reactant of Route 6
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2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanamido)-2-methylpropanoic acid

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